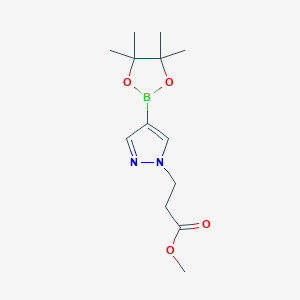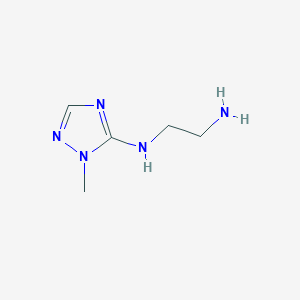![molecular formula C11H24Cl2N2O B1398230 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1220034-53-6](/img/structure/B1398230.png)
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
説明
“1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1220034-53-6 . It has a molecular weight of 271.23 . The IUPAC name for this compound is 1-(2-(piperidin-3-yl)ethyl)pyrrolidin-3-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is 1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” is C11H24Cl2N2O . It has a molecular weight of 271.23 .科学的研究の応用
Enzyme Inhibition and Drug Development
Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various chemical groups such as pyrrolidines, highlights the continuous search for new compounds that can regulate enzymes involved in metabolic diseases like type 2 diabetes mellitus. The review by Mendieta, Tarragó, and Giralt (2011) outlines the importance of identifying molecules that selectively inhibit specific enzymatic actions without affecting other physiological processes, offering a glimpse into how compounds similar to "1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride" might be applied in therapeutic contexts Mendieta, Tarragó, & Giralt, 2011.
Phytotherapy and Natural Product Research
The potential of Piper spp. in developing treatments for leishmaniasis, as discussed by Peixoto et al. (2021), underscores the value of natural products in discovering novel therapeutic agents. The review emphasizes the leishmanicidal activity of compounds from Piper species, suggesting a framework for exploring other similar compounds for antiparasitic and antimicrobial applications Peixoto et al., 2021.
Chemical Inhibitors and Metabolism
The work by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes illustrates the complexity of drug metabolism and the role of specific inhibitors in deciphering the involvement of various CYP isoforms. This research can inform the development of compounds that modulate metabolic pathways with precision, potentially including the metabolism of "1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride" Khojasteh et al., 2011.
Catalysis and Synthetic Chemistry
Investigations into hybrid catalysts for synthesizing pyranopyrimidine scaffolds, as reviewed by Parmar, Vala, and Patel (2023), demonstrate the role of innovative catalytic methods in creating complex organic compounds. Such research could offer pathways for synthesizing and modifying compounds like "1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride" for specific scientific and therapeutic purposes Parmar, Vala, & Patel, 2023.
Safety and Hazards
将来の方向性
While specific future directions for “1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride” are not mentioned in the available resources, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(2-piperidin-3-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNTXLXUCDXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)



![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)




![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)
